molecular formula C12H21NO2 B2966324 N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine CAS No. 1825456-96-9

N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine

Cat. No.: B2966324
CAS No.: 1825456-96-9
M. Wt: 211.305
InChI Key: QTOAZMOAQFKGIR-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine is a chemical compound with a unique structure that includes a cyclopentane ring, a prop-2-ynyl group, and a dimethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine typically involves the reaction of cyclopentanamine with 2,2-dimethoxyethyl chloride and propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethoxyethyl)-N-methylcyclopentanamine
  • N-(2,2-Dimethoxyethyl)-N-ethylcyclopentanamine
  • N-(2,2-Dimethoxyethyl)-N-propylcyclopentanamine

Uniqueness

N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine is unique due to the presence of the prop-2-ynyl group, which imparts distinct reactivity and potential for forming various derivatives. This structural feature differentiates it from other similar compounds and expands its utility in synthetic and medicinal chemistry .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N-prop-2-ynylcyclopentanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-4-9-13(10-12(14-2)15-3)11-7-5-6-8-11/h1,11-12H,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOAZMOAQFKGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN(CC#C)C1CCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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